molecular formula C22H20N4O4S2 B11284945 N-(3-nitrophenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

N-(3-nitrophenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B11284945
M. Wt: 468.6 g/mol
InChI Key: HVXADGWAYCQYMH-UHFFFAOYSA-N
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Description

NTTA , is a complex organic compound with a unique structure. Let’s break down its name:

    N-(3-nitrophenyl): This part of the compound contains a nitro group (NO₂) attached to a phenyl ring.

    2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide: The core structure consists of a thieno[3,2-d]pyrimidine ring system with a phenethyl group and a thioacetamide moiety.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

NTTA undergoes various chemical reactions:

    Oxidation: The thioacetamide group can be oxidized to a sulfoxide or sulfone.

    Reduction: Reduction of the nitro group yields an amino group.

    Substitution: NTTA can undergo nucleophilic substitution reactions at the phenyl ring.

    Common Reagents: Sodium borohydride (for reduction), hydrogen peroxide (for oxidation), and alkali metal hydroxides (for substitution).

    Major Products: NTTA derivatives with modified functional groups.

Scientific Research Applications

NTTA has diverse applications:

    Medicine: Investigated as a potential antitumor agent due to its unique structure.

    Chemical Biology: Used as a probe to study thioacetamide-containing compounds.

    Industry: Employed in the synthesis of other complex molecules.

Mechanism of Action

    Molecular Targets: NTTA may interact with enzymes or receptors involved in cell growth and apoptosis.

    Pathways: Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Similar Compounds: NTTA shares features with thioacetamides and thieno[3,2-d]pyrimidines.

    Uniqueness: Its combination of a nitrophenyl group and a thioacetamide scaffold sets it apart.

Properties

Molecular Formula

C22H20N4O4S2

Molecular Weight

468.6 g/mol

IUPAC Name

N-(3-nitrophenyl)-2-[[4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H20N4O4S2/c27-19(23-16-7-4-8-17(13-16)26(29)30)14-32-22-24-18-10-12-31-20(18)21(28)25(22)11-9-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2,(H,23,27)

InChI Key

HVXADGWAYCQYMH-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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